molecular formula C23H23NO7 B14111219 Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B14111219
M. Wt: 425.4 g/mol
InChI Key: SSWONBRNDQJBEL-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic organic compound featuring a coumarin (chromen-4-one) core substituted at the 3-position with an oxybenzoate group and at the 7-position with a diethylcarbamoyloxy moiety. The coumarin scaffold is known for its diverse biological activities, including anticoagulant and fluorescent properties, while the benzoate ester and carbamate substituents influence its physicochemical and pharmacokinetic behavior.

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3

InChI Key

SSWONBRNDQJBEL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Diethylcarbamoyl Group: The chromen-4-one intermediate is then reacted with diethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the diethylcarbamoyl group.

    Etherification: The final step involves the reaction of the modified chromen-4-one with ethyl 4-hydroxybenzoate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromen-4-one core.

    Reduction: Reduced forms of the ester and carbamoyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(diethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diethylcarbamoyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate, a comparative analysis with structurally analogous compounds is essential. Key analogs include methyl esters and derivatives with varying substituents on the coumarin or benzoate moieties (see Table 1 and discussion below).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
This compound (Target) ~423.4* ~3.8* 9* 8* Diethylcarbamoyloxy, ethoxybenzoate
Methyl 4-[7-(2-methoxy-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate 398.4 3.4 8 8 Methoxy-oxoethoxy, methoxybenzoate
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate 351.3 2.9 7 6 Cyanomethoxy, methoxybenzoate
Ethyl 4-chlorobenzoate 198.6 2.1 2 3 Chloro, ethoxy

*Estimated based on structural analogs and computational tools.

Key Comparative Insights

Molecular Weight and Lipophilicity (XLogP3): The target compound’s diethylcarbamoyloxy group increases molecular weight (~423.4 g/mol) and lipophilicity (estimated XLogP3 ~3.8) compared to analogs with smaller substituents. For example, methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate (MW 351.3, XLogP3 2.9) exhibits lower lipophilicity due to the polar cyano group . The methoxy-oxoethoxy substituent in balances lipophilicity (XLogP3 3.4) with moderate polarity, reflecting its ester functionality.

Hydrogen Bonding and Rotational Flexibility: The diethylcarbamoyloxy group contributes to higher hydrogen bond acceptor counts (estimated 9 vs. Ethyl 4-chlorobenzoate , a simpler analog, lacks complex substituents, resulting in fewer hydrogen bond acceptors (2) and rotatable bonds (3).

Spectral and Conformational Analysis: NMR Shifts: As observed in , substituent-induced electronic effects alter chemical shifts. The diethylcarbamoyloxy group in the target compound likely deshields protons near the coumarin 7-position, distinct from the methoxy or cyano groups in analogs (e.g., δ 7.5–8.0 ppm for aromatic protons) . IR Spectroscopy: Carbamate C=O stretches (~1700 cm⁻¹) differ from ester (~1725 cm⁻¹) or cyano (~2250 cm⁻¹) groups, enabling functional group identification .

Structural Similarity and Lumping Strategies: Graph-based comparison methods highlight the shared coumarin-benzoate core across analogs. However, substituent variations (carbamate vs. ester vs. cyano) significantly impact biochemical relevance, complicating lumping strategies .

Biological Activity

Overview of Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

This compound is a synthetic compound that belongs to a class of chemical entities known for their diverse biological activities. Its structure incorporates chromone and benzoate moieties, which are often associated with various pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C18H21NO5\text{C}_{18}\text{H}_{21}\text{N}\text{O}_5

This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to forming hydrogen bonds and engaging in hydrophobic interactions.

Antioxidant Activity

Compounds similar to this compound have shown significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies indicate that chromone derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research has demonstrated that chromone-based compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Some chromone derivatives have shown antimicrobial activity against various pathogens, including bacteria and fungi. This property could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.

Research Findings and Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been extensively studied:

  • Antioxidant Study : A study demonstrated that a similar chromone derivative reduced oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.
  • Anti-inflammatory Research : In animal models, a related compound was shown to reduce inflammation markers significantly when administered during induced inflammation.
  • Anticancer Activity : A series of experiments indicated that chromone derivatives could induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.

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